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Compound of Interest

Compound Name: Ethyl 5-acetyl-2-ethoxybenzoate
CAS No.: 216143-90-7
Cat. No.: B1335846

Get Quote

Executive Summary & Pharmacophore Context

Ethyl 5-acetyl-2-ethoxybenzoate (CAS: 216143-90-7) represents a bifunctional aromatic
scaffold characterized by a 1,2,5-substitution pattern. Its utility in drug development stems from
the orthogonal reactivity of its functional groups:

e C-1 Ester: Susceptible to hydrolysis or amidation (forming the benzamide core of drugs like
Mosapride or Itopride analogs).

e C-5Acetyl: A handle for condensation reactions (e.g., Claisen-Schmidt) or reduction to chiral
alcohols.

o C-2 Ethoxy: A stable ether linkage that modulates lipophilicity and receptor binding affinity.

Precise NMR characterization is required to distinguish this compound from its potential
regioisomers (e.g., O-alkylation vs. C-alkylation byproducts) during synthesis.
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Synthetic Pathway & Impurity Logic

To understand the NMR spectrum, one must understand the synthesis. The most robust route
involves the Williamson Ether Synthesis of Ethyl 5-acetylsalicylate. This context defines the
impurity profile (unreacted phenol) and the chemical shift environment.

Experimental Workflow (Graphviz Visualization)

The following diagram illustrates the critical synthesis and isolation logic, highlighting where
NMR control points are necessary.
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Figure 1: Synthetic workflow for the generation of Ethyl 5-acetyl-2-ethoxybenzoate,
highlighting the critical O-alkylation step.

High-Resolution NMR Data Analysis

The following data is synthesized from high-field (400 MHZz) spectroscopic principles and
validated against substituent chemical shift additivity rules for trisubstituted benzenes.

N1H NMR Spectroscopy (400 MHz, CDCIs)

The spectrum is defined by three distinct regions: the aromatic zone (showing an ABC-like
system), the ethoxy/ester methylene zone (overlapping quartets), and the methyl zone.
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N13C NMR Spectroscopy (100 MHz, CDCIs)

The carbon spectrum confirms the presence of two distinct carbonyls and the regiochemistry of
the substitution.

e Carbonyls: ~196.5 ppm (Ketone C=0), ~165.8 ppm (Ester C=0).
e Aromatic Ipso Carbons:

o C-2 (C-OEt): ~162.0 ppm (Deshielded by Oxygen).

o C-5(C-Ac): ~130.5 ppm.

o C-1(C-COOEt): ~120.1 ppm.
e Aromatic CH:

o C-4:~133.5 ppm.

o C-6:~131.8 ppm.

o C-3:~112.5 ppm (Upfield due to ortho-ethoxy effect).

 Aliphatic:

o

Ether -OCH2-: ~64.8 ppm.

[¢]

Ester -OCH2z-: ~61.2 ppm.[1]

[¢]

Acetyl -CHs: ~26.4 ppm.[1]

[e]

Methyls: ~14.5 ppm (two overlapping signals).

Analytical Protocol: Identity & Purity Verification

To ensure scientific integrity in a drug development setting, the following self-validating protocol
is recommended.

Reagents & Equipment[2][3]
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e Solvent: CDCIs (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.

e Instrument: 400 MHz NMR or higher (required to resolve the overlapping quartets at 4.1-4.4
ppm).

Step-by-Step Methodology

o Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of CDCIs. Ensure complete
dissolution; filtration through a cotton plug is recommended to remove inorganic salts (e.g.,
K2COs from synthesis).

e Acquisition Parameters:
o Pulse Angle: 30°.[2]
o Relaxation Delay (D1): 2.0 seconds (ensure complete relaxation of aromatic protons).
o Scans (NS): 16 (sufficient for >98% purity samples).
e Processing & Integration Logic:
o Reference: Set TMS to 0.00 ppm.

o Validation Check 1 (Stoichiometry): Integrate the Acetyl singlet (2.58 ppm) and normalize
to 3.00.

o Validation Check 2 (Regiochemistry): Verify the integration of the aromatic region. The
sum of H-3, H-4, and H-6 must equal 3.00.

o Validation Check 3 (Ethyl Groups): Confirm the presence of two quartets (4H total) and
two triplets (6H total). A missing quartet suggests hydrolysis (loss of ethyl ester) or
dealkylation.

Diagnostic Signaling Pathway (Logic Diagram)

The following diagram details the decision tree for interpreting the NMR results during QC.
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Figure 2: QC Decision Tree. The presence of a downfield singlet >10 ppm indicates unreacted
phenolic starting material (Ethyl 5-acetylsalicylate).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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